

(5-Ethyl-2-fluorophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Ethyl-2-fluorophenyl)boronic acid

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An In-Depth Technical Guide to **(5-Ethyl-2-fluorophenyl)boronic acid**: Properties, Reactivity, and Applications

Executive Summary

(5-Ethyl-2-fluorophenyl)boronic acid is a highly versatile organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-donating ethyl group and an electron-withdrawing fluorine atom on the phenyl ring—imparts specific reactivity and properties that are highly sought after in pharmaceutical and materials science research. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, detail protocols for its use, and discuss essential handling and safety considerations. The insights herein are grounded in established chemical principles and field-proven methodologies to empower users to effectively integrate this reagent into their synthetic workflows.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its successful application. **(5-Ethyl-2-fluorophenyl)boronic acid** is a white to off-white solid under ambient conditions. Its key properties are summarized below.

Property	Value	Reference
CAS Number	900175-03-3	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BFO ₂	[1] [2] [3]
Molecular Weight	167.97 g/mol	[1] [2] [3]
Melting Point	64-67 °C	[3]
Boiling Point	302.4 ± 52.0 °C (Predicted)	[3]
Density	1.16 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in DMSO and Methanol. Generally soluble in polar organic solvents (e.g., THF, Dioxane) and poorly soluble in nonpolar solvents (e.g., Hexanes).	[3] [4] [5]

Structural Analysis and Reactivity Implications

The reactivity of **(5-Ethyl-2-fluorophenyl)boronic acid** is dictated by the interplay of its substituents. The boronic acid group [-B(OH)₂] is a mild Lewis acid, with an sp²-hybridized boron atom possessing a vacant p-orbital.[\[4\]](#) This Lewis acidity is central to its role in transmetalation.

- 2-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing via induction. This electronic effect can influence the acidity of the boronic acid and the electronic nature of the palladium intermediate during the catalytic cycle.
- 5-Ethyl Substituent: The ethyl group at the para position to the fluorine is weakly electron-donating. This can subtly modulate the electron density of the aromatic ring.

This specific electronic arrangement makes the compound an interesting and valuable coupling partner, offering a balance of reactivity and stability.

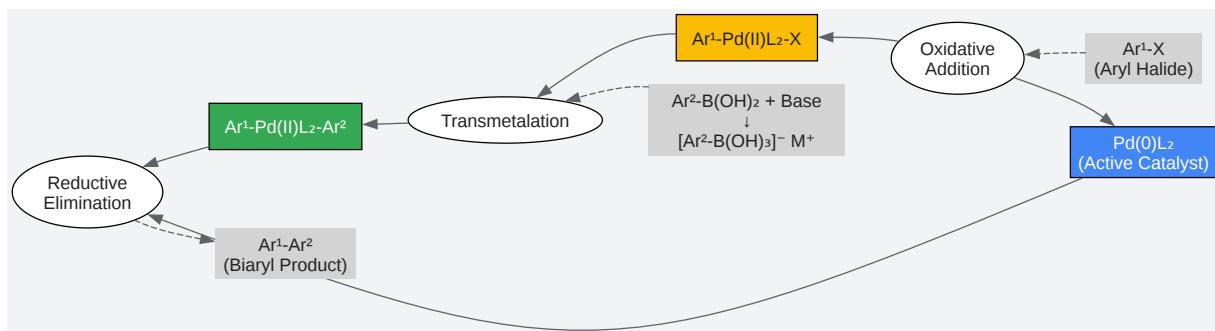
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(5-Ethyl-2-fluorophenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^{[6][7]} This reaction is a cornerstone of drug discovery for synthesizing complex biaryl structures.^[8]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a palladium(0)/palladium(II) cycle.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Activation & Transmetalation: The boronic acid is activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species ($-\text{B}(\text{OH})_3^-$). This boronate then transfers its organic group (the 5-ethyl-2-fluorophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key C-C bond-forming precursor step.
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for coupling **(5-Ethyl-2-fluorophenyl)boronic acid** with a generic aryl bromide. It is designed to be self-validating through careful control of the inert atmosphere and reagent stoichiometry.

Objective: To synthesize 5-Ethyl-2-fluoro-1,1'-biphenyl from **(5-Ethyl-2-fluorophenyl)boronic acid** and Bromobenzene.

Materials:

- **(5-Ethyl-2-fluorophenyl)boronic acid** (1.1 equiv.)
- Aryl Bromide (e.g., Bromobenzene, 1.0 equiv.)
- Palladium(II) Acetate **[Pd(OAc)₂]** (0.02 equiv., 2 mol%)
- Triphenylphosphine **[PPh₃]** (0.08 equiv., 8 mol%)
- Potassium Carbonate **[K₂CO₃]** (3.0 equiv.), finely powdered and dried

- Toluene (Anhydrous)
- Deionized Water
- Schlenk flask or similar reaction vessel, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Causality: This step is critical to remove adsorbed water and atmospheric oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), **(5-Ethyl-2-fluorophenyl)boronic acid** (1.1 equiv.), potassium carbonate (3.0 equiv.), $\text{Pd}(\text{OAc})_2$ (0.02 equiv.), and PPh_3 (0.08 equiv.). Expertise: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. PPh_3 is used in excess relative to Pd to form the active $\text{Pd}(0)(\text{PPh}_3)_n$ catalyst *in situ* and prevent palladium black precipitation.
- Solvent Addition: Add anhydrous toluene and deionized water to create a 4:1 (v/v) mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the aryl bromide.
- Degassing: Seal the flask and perform three cycles of vacuum/inert gas backfill to thoroughly degas the solvent mixture. Causality: This removes dissolved oxygen from the solvents, which is crucial for catalyst longevity.
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]

Synthesis and Purification Overview

A common and scalable synthetic route to arylboronic acids involves a Grignard reaction followed by borylation.[9][10]



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*General synthetic workflow for **(5-Ethyl-2-fluorophenyl)boronic acid**.*

Purification is typically achieved by recrystallization or by performing an acid/base extraction to isolate the acidic product from neutral organic impurities. A key consideration is the potential for dehydration to form the trimeric anhydride, known as a boroxine.[4] This can be mitigated by avoiding excessive heat during purification and storing the final product under anhydrous conditions.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the reagent.

- **Hazard Profile:** Like many boronic acids, this compound is classified as an irritant. It may cause skin, eye, and respiratory system irritation.[11] It is also considered harmful if swallowed.[12][13]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
- **Storage:** **(5-Ethyl-2-fluorophenyl)boronic acid** is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon). For long-term stability, refrigeration at 2-8°C or freezing at -20°C is recommended.[1][2][3] Trustworthiness:

Following these storage protocols prevents degradation via dehydration to the boroxine or other hydrolytic pathways, ensuring consistent reactivity between experiments.

Broader Applications in Research & Development

Beyond its primary use in Suzuki-Miyaura couplings, the unique properties of **(5-Ethyl-2-fluorophenyl)boronic acid** make it a valuable intermediate in several areas:

- Drug Discovery: The resulting 5-ethyl-2-fluorobiaryl motif is of great interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][8] Boronic acids as a class are key components in several FDA-approved drugs.[14][15][16]
- Materials Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. This reagent provides access to fluorinated derivatives with tailored electronic properties.
- Protecting Group Chemistry: The boronic acid functional group can be used to reversibly protect 1,2- and 1,3-diols, a useful strategy in complex molecule synthesis.[4]

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- To cite this document: BenchChem. [(5-Ethyl-2-fluorophenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454817#5-ethyl-2-fluorophenyl-boronic-acid-chemical-properties]

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